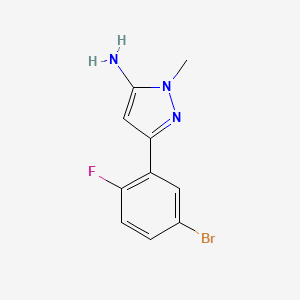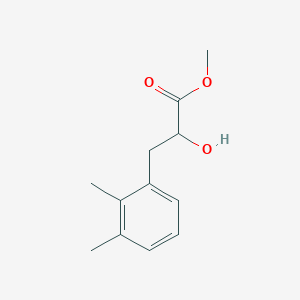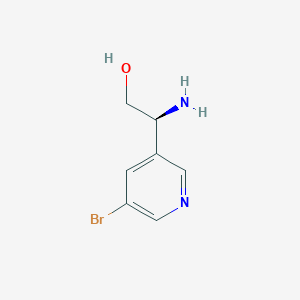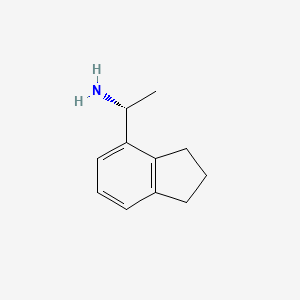
(2S)-3-Ethylpentan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Ethylpentan-2-OL: is an organic compound with the molecular formula C7H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2S)-3-Ethylpentan-2-OL involves the Grignard reaction. This process typically starts with the reaction of ethylmagnesium bromide with 2-pentanone under anhydrous conditions to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 3-ethyl-1-pentene. This two-step process includes the addition of borane (BH3) to the alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. These methods are designed to be cost-effective and scalable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-3-Ethylpentan-2-OL can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-Ethyl-2-pentanone or 3-ethylpentanoic acid.
Reduction: 3-Ethylpentane.
Substitution: 3-Ethyl-2-chloropentane or 3-ethyl-2-bromopentane.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Chiral Compounds: (2S)-3-Ethylpentan-2-OL is used as a chiral building block in the synthesis of more complex chiral molecules, which are important in pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: This compound is used in studies involving alcohol dehydrogenases and other enzymes that catalyze the oxidation of alcohols.
Medicine:
Drug Development: this compound is investigated for its potential use in the synthesis of drug molecules, particularly those requiring chiral centers for their activity.
Industry:
Solvent: It is used as a solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances.
Wirkmechanismus
The mechanism of action of (2S)-3-Ethylpentan-2-OL involves its interaction with specific enzymes and receptors in biological systems. As a secondary alcohol, it can be oxidized by alcohol dehydrogenases to form ketones, which can then participate in further metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2R)-3-Ethylpentan-2-OL: The enantiomer of (2S)-3-Ethylpentan-2-OL, differing only in the spatial arrangement of atoms.
3-Methylpentan-2-OL: A similar secondary alcohol with a methyl group instead of an ethyl group.
2-Pentanol: A simpler secondary alcohol with a shorter carbon chain.
Uniqueness:
Chirality: The (2S) configuration of 3-Ethylpentan-2-OL gives it unique optical properties and makes it valuable in the synthesis of chiral compounds.
Chemical Reactivity: The presence of the ethyl group at the 3-position influences its reactivity and the types of reactions it can undergo compared to similar compounds.
Eigenschaften
Molekularformel |
C7H16O |
|---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
(2S)-3-ethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
NEHRITNOSGFGGS-LURJTMIESA-N |
Isomerische SMILES |
CCC(CC)[C@H](C)O |
Kanonische SMILES |
CCC(CC)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)






![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)




![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
